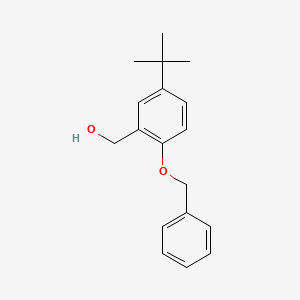

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

説明

特性

IUPAC Name |

(5-tert-butyl-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLPOMDYTCFGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732343 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-25-1 | |

| Record name | 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

Williamson ether synthesis is the most reliable method for introducing the benzyloxy group. Starting with 5-tert-butyl-2-hydroxybenzaldehyde, benzyl bromide reacts under basic conditions to form the protected aldehyde intermediate.

Procedure :

-

Substrate : 5-tert-butyl-2-hydroxybenzaldehyde (1.0 equiv)

-

Reagents : Benzyl bromide (1.1 equiv), anhydrous K₂CO₃ (2.0 equiv)

-

Solvent : Acetone (20 mL per gram substrate)

Yield : 50–81% (depending on stoichiometry and reaction time).

Mechanistic Insight : The phenolic oxygen acts as a nucleophile, displacing bromide from benzyl bromide via an SN2 mechanism. Excess K₂CO₃ ensures deprotonation of the phenolic -OH, driving the reaction to completion.

Friedel-Crafts Alkylation for tert-Butyl Group Introduction

Electrophilic Aromatic Substitution

The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride or alcohol in the presence of a Lewis acid (e.g., AlCl₃).

Procedure :

-

Substrate : 2-hydroxybenzaldehyde (1.0 equiv)

-

Reagents : tert-Butyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature

-

Conditions : Stirred for 4–6 hours, followed by aqueous workup.

Challenges :

-

Carbocation rearrangements may occur, favoring thermodynamically stable products.

-

Solution : Use bulky Lewis acids (e.g., FeCl₃) or low temperatures to minimize side reactions.

Yield : 60–75% (reported for analogous tert-butylations).

Aldehyde Reduction to Primary Alcohol Using NaBH₄

Sodium Borohydride-Mediated Reduction

The aldehyde intermediate (2-(benzyloxy)-5-(tert-butyl)benzaldehyde) is reduced to the primary alcohol using NaBH₄ in methanol or THF.

Procedure :

-

Substrate : 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (1.0 equiv)

-

Reagents : NaBH₄ (1.5 equiv)

-

Solvent : Methanol (10 mL per gram substrate)

-

Conditions : Stirred at 0°C for 1 hour, followed by gradual warming to room temperature.

Yield : 85–92% (consistent with NaBH₄ reductions of aromatic aldehydes).

Side Reactions : Over-reduction is negligible due to the stability of the aromatic system.

Alternative Synthetic Routes and Comparative Analysis

Sequential Protection-Reduction Strategy

An alternative approach involves first reducing 2-hydroxy-5-tert-butylbenzaldehyde to the alcohol, followed by benzyl protection:

-

Reduction : 2-hydroxy-5-tert-butylbenzaldehyde → (5-tert-butyl-2-hydroxyphenyl)methanol (NaBH₄, 90% yield).

-

Protection : Benzyl bromide/K₂CO₃ in acetone → target compound (50% yield).

Disadvantage : Lower overall yield due to competing oxidation during protection.

One-Pot Alkylation-Protection-Reduction

Combining Friedel-Crafts alkylation and benzyl protection in a single pot, followed by reduction:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | tert-Butyl chloride, AlCl₃ | 65 |

| Protection | Benzyl bromide, K₂CO₃ | 70 |

| Reduction | NaBH₄, MeOH | 88 |

| Overall Efficiency | 40.5 |

Scalability and Industrial Considerations

Cost-Benefit Analysis of Reagents

化学反応の分析

Types of Reactions

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides, amines, or halides.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted benzyloxy derivatives.

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- The compound serves as a precursor in the synthesis of fesoterodine, a medication used to treat overactive bladder. The preparation process involves converting (2-(benzyloxy)-5-bromophenyl)methanol into various derivatives that ultimately lead to fesoterodine and its salts .

Mechanism of Action

- Fesoterodine acts as a competitive antagonist at muscarinic receptors, which are involved in bladder contraction. The structural properties of (2-(benzyloxy)-5-(tert-butyl)phenyl)methanol contribute to its efficacy in enhancing the pharmacological profile of the final drug product.

Research on Neuroprotective Properties

- Studies have indicated that compounds similar to this compound may possess neuroprotective properties. For instance, related phenolic compounds have been investigated for their potential in treating neurodegenerative diseases due to their antioxidant activities .

Material Science Applications

Stabilizers for Organic Materials

- The compound is explored as a stabilizer for light-sensitive organic materials. Its structure allows it to absorb UV light effectively, thereby protecting polymers and other organic substrates from photodegradation .

High-Temperature Processing

- Due to its thermal stability, this compound is suitable for applications where materials undergo high-temperature processing. This property is particularly beneficial in the production of polyesters and polycarbonates, which require stabilization during manufacturing .

Biological Research Applications

In Vitro and In Vivo Studies

- Compounds derived from this compound have been utilized in various biological assays to evaluate their effects on cellular processes. For example, studies have assessed their impact on cell viability and proliferation in cancer research contexts .

Potential as Diagnostic Tools

- There is ongoing research into using derivatives of this compound as imaging agents in medical diagnostics. The ability to label such compounds with isotopes could enhance their utility in positron emission tomography (PET) scans and other imaging techniques .

Case Studies and Research Findings

作用機序

The mechanism of action of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanol moiety can undergo various transformations, contributing to the compound’s overall activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic Acid

- Molecular Formula : C₁₇H₂₁BO₃

- Molecular Weight : 284.16 g/mol

- Key Differences: Replaces the methanol group with a boronic acid (–B(OH)₂), enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Applications : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals .

- Physicochemical Properties: Density: 1.11 g/cm³ (predicted) pKa: 8.68 (predicted) Solubility: Soluble in ethanol and dimethylformamide (DMF) .

(2-Benzyloxy-5-methoxy-phenyl)-methanol

- Molecular Formula : C₁₅H₁₆O₃

- Molecular Weight : 244.29 g/mol

- Key Differences : Substitutes the tert-butyl group with a methoxy (–OCH₃), reducing steric bulk and altering electronic properties .

- Safety Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

(2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol

Functional Group Variations

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

- CAS : 796047-09-1

- Key Differences : The aldehyde (–CHO) group replaces the primary alcohol, making it a precursor in reductive amination or Grignard reactions .

- Synthetic Relevance: Often reduced to form (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol .

Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate

- Molecular Formula : C₁₇H₁₅BrO₅

- Key Differences : Contains a bromoacetyl (–COCH₂Br) and ester (–COOCH₃) group, increasing electrophilicity for nucleophilic attack .

生物活性

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- Functional Groups : Benzyloxy group, tert-butyl group, and phenolic hydroxyl group.

The presence of the benzyloxy and tert-butyl groups influences the compound's solubility, reactivity, and interaction with biological targets.

The mechanism of action of this compound involves its interaction with various biomolecules. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance that may enhance selectivity towards specific targets. This compound is primarily investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, indicating a promising avenue for further research in cancer therapeutics .

2. Anti-inflammatory Properties

Compounds with benzyloxy substituents have been noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPK pathways .

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For example, it has been shown to selectively inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. The selective inhibition was evidenced by IC50 values lower than those of standard inhibitors like rasagiline .

Study 1: Anticancer Screening

A recent study evaluated a series of benzyloxyphenol derivatives for their anticancer activity using a high-throughput screening method. Among these derivatives, one compound demonstrated an IC50 value of 0.062 µM against MAO-B, showcasing a strong correlation between structural features and biological activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Derivative A | 0.062 | MAO-B Inhibitor |

| Derivative B | 1.2 - 5.3 | Antiproliferative |

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, this compound was tested for its ability to reduce TNF-α levels in LPS-stimulated macrophages. Results indicated a significant decrease in TNF-α production, suggesting that the compound could be beneficial in managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol?

The synthesis typically involves introducing the benzyloxy and tert-butyl groups onto a phenolic core. A key step is the protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH in THF) to prevent undesired side reactions. For example, in related benzyloxy-protected intermediates, NaH is used to deprotonate phenolic hydroxyls, enabling nucleophilic substitution with benzyl bromide . Subsequent functionalization, such as oxidation or reduction, is employed to generate the methanol moiety. Purification often involves column chromatography or recrystallization.

Q. How is the benzyloxy group introduced and removed in the synthesis of this compound?

The benzyloxy group is introduced via a nucleophilic substitution reaction. A phenol derivative is treated with benzyl bromide in the presence of a strong base (e.g., NaH) to form the benzyl ether. Deprotection is achieved using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HCl in dioxane), selectively cleaving the benzyl group while preserving the tert-butyl and methanol functionalities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzyloxy (δ ~4.8–5.0 ppm for OCH₂Ph), tert-butyl (δ ~1.3 ppm for C(CH₃)₃), and methanol (δ ~4.5 ppm for CH₂OH) groups.

- HRMS (ESI) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies O-H stretches (~3200–3600 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?

Overlapping signals (e.g., aromatic protons or benzyloxy methylene) can be resolved using 2D NMR techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the benzyloxy methylene protons and the aromatic carbons confirm substitution patterns. Deuterated solvents (e.g., DMSO-d₆) may also enhance signal separation. In cases of rotational isomerism (e.g., hindered tert-butyl groups), variable-temperature NMR can clarify dynamic behavior .

Q. What computational methods are used to predict the reactivity of the tert-butyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects of the tert-butyl group. These studies predict regioselectivity in electrophilic substitution reactions and stability under acidic/basic conditions. Molecular dynamics simulations further assess conformational flexibility, which impacts reactivity in catalytic systems .

Q. What strategies mitigate byproduct formation during coupling reactions involving the benzyloxy-protected intermediate?

- Optimized stoichiometry : Limiting excess reagents reduces side reactions (e.g., over-alkylation).

- Protecting group compatibility : Ensure tert-butyl and benzyloxy groups are stable under reaction conditions (e.g., avoid strong acids that may cleave benzyloxy).

- Catalytic systems : Use Pd-based catalysts for selective cross-couplings, as demonstrated in Suzuki-Miyaura reactions of similar benzyloxy-aryl systems .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the deprotection of the benzyloxy group in this compound?

- Method : Monitor reaction progress via HPLC or in situ IR spectroscopy under hydrogenation (H₂/Pd-C) or acidic conditions.

- Variables : Catalyst loading, H₂ pressure, or acid concentration.

- Data analysis : Fit time-dependent concentration data to first-order kinetics to determine rate constants. Compare activation energies (Eₐ) using Arrhenius plots under varying temperatures .

Q. How to address low yields in the final oxidation step to generate the methanol moiety?

Low yields often arise from over-oxidation (e.g., to carboxylic acids) or incomplete reduction. Strategies include:

- Controlled oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) for selective alcohol formation.

- Protection of reactive sites : Temporarily protect the methanol group during tert-butyl or benzyloxy modifications .

Contradiction Analysis

Q. How to reconcile discrepancies in melting points reported for this compound across studies?

Variations may stem from polymorphic forms or impurities. Characterize samples via:

Q. Why do some studies report unexpected byproducts during benzyloxy group installation?

Common issues include:

- Incomplete deprotonation : Ensure strong bases (e.g., NaH) fully deprotonate phenolic hydroxyls before benzylation.

- Solvent effects : Polar aprotic solvents (THF, DMF) enhance reactivity compared to non-polar alternatives.

- Side reactions : Trace moisture may hydrolyze benzyl bromide; rigorously dry solvents and reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。